molecular formula C4H7F3N2O B189037 2-Amino-N-(2,2,2-trifluoroethyl)acetamide CAS No. 359821-38-8

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B189037
CAS No.: 359821-38-8
M. Wt: 156.11 g/mol
InChI Key: ACUOJJBRHCFOKT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-N-(2,2,2-trifluoroethyl)acetamide plays a significant role in biochemical reactions due to its unique structure. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity For instance, in the synthesis of fluralaner, an isoxazoline anthelmintic compound, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its trifluoroethyl group impacts the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems . This compound’s ability to modulate biological activity makes it a valuable tool in the development of novel organic compounds and pharmaceutical agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability . These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in pharmaceutical development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s trifluoroethyl group plays a critical role in its metabolic stability, impacting its pharmacokinetic behavior within biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular distribution is essential for elucidating its activity and function within biological systems.

Preparation Methods

The preparation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide involves several synthetic routes. One common method is the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .

Chemical Reactions Analysis

2-Amino-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dimethylformamide and catalysts such as triethylamine. Major products formed from these reactions include various pharmaceutical intermediates and insecticides .

Comparison with Similar Compounds

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is unique due to its trifluoroethyl substituent, which imparts distinct chemical properties. Similar compounds include:

These compounds share similar synthetic routes and applications but differ in their specific chemical properties and stability.

Properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOJJBRHCFOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640911
Record name N-(2,2,2-Trifluoroethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359821-38-8
Record name N-(2,2,2-Trifluoroethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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